molecular formula C24H26N4O4 B2601389 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1396632-31-7

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2601389
CAS RN: 1396632-31-7
M. Wt: 434.496
InChI Key: XOBYZXQCDCCITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Agents

Several synthesized analogs similar in structure to the given compound have been evaluated for their antimicrobial and antibacterial activities. Compounds with pyrazole and carboxamide groups have shown promising results against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, indicating potential applications of such compounds in the development of new antibacterial agents (Palkar et al., 2017).

Cytotoxic Activity Against Cancer Cells

Research has also focused on the synthesis and evaluation of carboxamide derivatives and their cytotoxic activities against cancer cell lines. Some compounds demonstrated potent cytotoxicity, with IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, suggesting potential applications in cancer therapy (Deady et al., 2003).

Anti-Inflammatory Agents with Minimal Ulcerogenic Activity

Novel pyrazole derivatives have been synthesized and tested for their in vivo anti-inflammatory activity against carrageenan-induced rat paw oedema. These compounds exhibited significant anti-inflammatory activity with minimal ulcerogenic activity, indicating their potential as safer anti-inflammatory agents (El‐Hawash & El-Mallah, 1998).

Antitubercular Activity

Some synthesized analogs have been tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv and isoniazid-resistant M. tuberculosis. A compound was identified as promising, displaying significant activity at low minimum inhibitory concentrations and no cytotoxicity, suggesting the potential of similar compounds in antitubercular drug development (Ahsan et al., 2012).

Antimicrobial Evaluation

Novel series of synthesized compounds related in structure have been evaluated for their antimicrobial activity, showing potent to weak activity against various bacterial and fungal strains. This demonstrates the potential utility of such compounds in developing new antimicrobial agents (Ningaiah et al., 2014).

properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-28-21(14-20(27-28)19-13-18(31-2)10-11-22(19)32-3)24(30)26-17-6-4-15(5-7-17)12-23(29)25-16-8-9-16/h4-7,10-11,13-14,16H,8-9,12H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBYZXQCDCCITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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